molecular formula C16H19N3 B091850 N,N-Dimethyl-p-(2,3-xylylazo)aniline CAS No. 18997-62-1

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Cat. No. B091850
CAS RN: 18997-62-1
M. Wt: 253.34 g/mol
InChI Key: MLPYGZQFLVBIBA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-(2,3-xylylazo)aniline, also known as Sudan IV, is a synthetic dye that is widely used in various industries, including textiles, food, and cosmetics. It is a member of the Sudan dye family, which is characterized by their azo chromophores and high solubility in organic solvents. Sudan IV is a red powder that is soluble in ethanol, acetone, and benzene. In recent years, Sudan IV has gained attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is based on its azo chromophore, which allows it to absorb light in the visible region of the spectrum. The absorption of light causes the dye to undergo a series of photochemical reactions, resulting in the formation of reactive intermediates that can interact with other molecules in the system.
Biochemical and physiological effects:
N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In vitro studies have shown that N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can induce oxidative stress and DNA damage in cells, while in vivo studies have shown that N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can cause liver damage and alter lipid metabolism in animals.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has several advantages as a laboratory reagent, including its high solubility in organic solvents, its stability under various conditions, and its ability to selectively stain lipid droplets. However, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV also has limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N,N-Dimethyl-p-(2,3-xylylazo)aniline IV, including:
1. Developing safer and more efficient synthesis methods for N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes.
2. Investigating the potential use of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV in drug delivery and biomedical imaging.
3. Studying the interactions between N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other molecules in complex systems, such as biological membranes and polymers.
4. Exploring the potential environmental impacts of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes, and developing strategies for their safe disposal and remediation.
5. Developing new applications for N,N-Dimethyl-p-(2,3-xylylazo)aniline IV in materials science, such as in the production of solar cells and sensors.
Conclusion:
In conclusion, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is a versatile synthetic dye that has gained attention in scientific research due to its unique properties and potential applications in various fields. While N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has several advantages as a laboratory reagent, it also has limitations and potential toxicity that must be carefully considered. Future research on N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes has the potential to lead to new discoveries and innovations in chemistry, biology, and materials science.

Synthesis Methods

N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can be synthesized through the diazotization of p-(2,3-xylylazo)aniline, followed by the coupling reaction with N,N-dimethylaniline. The process involves the use of hazardous chemicals, such as sodium nitrite and hydrochloric acid, and requires careful handling and disposal.

Scientific Research Applications

N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. In chemistry, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a pH indicator and a reagent for detecting the presence of metal ions. In biology, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a stain for lipid droplets in cells and tissues. In materials science, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a dye for polymers and fibers.

properties

CAS RN

18997-62-1

Product Name

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3

InChI Key

MLPYGZQFLVBIBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

synonyms

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Origin of Product

United States

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